molecular formula C29H63N2O5PSi B14807074 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine

3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine

Cat. No.: B14807074
M. Wt: 578.9 g/mol
InChI Key: VHUANLHPOICHQL-YYKWJWRYSA-N
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Description

3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine is a chemically modified sphingolipid derivative. As noted in the provided evidence, this compound is produced by Cambridge Isotope Laboratories, Inc. (CIL), a global leader in stable isotope-labeled biochemicals . The compound features a tert-butyldimethylsilyl (TBDMS) group at the 3-O position of the sphingosine backbone, which enhances its stability and modulates its solubility for specialized applications in isotopic labeling and metabolic studies. Sphingolipids like this are critical in membrane biology, signaling pathways, and drug development, particularly in cancer research and diagnostics .

CIL synthesizes this compound using stable isotopes (e.g., carbon-13, nitrogen-15), making it valuable for tracking metabolic pathways via techniques such as mass spectrometry and nuclear magnetic resonance (NMR) . Its structural complexity and isotopic enrichment position it as a high-purity research tool for studying sphingolipid metabolism, apoptosis, and lipid-protein interactions.

Properties

Molecular Formula

C29H63N2O5PSi

Molecular Weight

578.9 g/mol

IUPAC Name

[(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H63N2O5PSi/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(36-38(8,9)29(2,3)4)27(30)26-35-37(32,33)34-25-24-31(5,6)7/h22-23,27-28H,10-21,24-26,30H2,1-9H3/b23-22+/t27-,28+/m0/s1

InChI Key

VHUANLHPOICHQL-YYKWJWRYSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Silylation at the 3-OH Position

The tert-butyldimethylsilyl (TBDMS) group is introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. This step requires:

  • Base : Imidazole or pyridine for HCl scavenging.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature : 0–25°C for 12–24 hours .

Reaction Parameter Condition
Silylating AgentTBDMS-Cl (1.2–1.5 eq)
BaseImidazole (2.0 eq)
SolventDCM
Reaction Time18 hours

This step achieves >95% regioselectivity for the 3-OH position over other hydroxyl groups in the sphingosine backbone .

Phosphorylation to Form Phosphorylcholine

The phosphorylcholine moiety is introduced using 2-chloro-2-oxo-1,3,2-dioxaphospholane in a ring-opening reaction:

  • Activation : The ceramide intermediate reacts with the phospholane reagent at −20°C.

  • Quaternization : Trimethylamine is added to form the choline headgroup .

Reaction Parameter Condition
Phosphorylating Agent2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)
Temperature−20°C → 25°C (gradual warming)
Quaternization AgentTrimethylamine (3.0 eq)
Yield78–85%

Benzoyl Group Removal

A benzoyl-protected intermediate undergoes deprotection using sodium methoxide (NaOMe) in methanol:

  • Conditions : 0.1 M NaOMe, 25°C, 2 hours .

  • Efficiency : >90% conversion to free hydroxyl groups.

Trityl Group Cleavage

The 1-O-trityl group is removed with para-toluenesulfonic acid (p-TsOH) in methanol:

  • Conditions : 0.5 eq p-TsOH, 25°C, 6 hours .

Comparative Reactivity of Analogues

The TBDMS group significantly alters reactivity compared to non-silylated sphingomyelins:

Property 3-O-TBDMS Derivative Unmodified Sphingomyelin
Solubility in Organic SolventsHigh (e.g., chloroform, DCM)Low (polar solvents required)
Hydrolytic StabilityResists pH 3–10 for >48 hoursDegrades at pH <5 or >8
Phospholipase D SusceptibilityReduced cleavage kineticsRapid hydrolysis

Functionalization for Biochemical Studies

The compound undergoes site-specific modifications for applications:

  • Radiolabeling : Incorporation of 32^{32}P at the phosphate group via kinase-mediated phosphorylation .

  • Fluorescent Tagging : Reaction with NBD-chloride (7-nitrobenz-2-oxa-1,3-diazole) at the primary amine, yielding a probe for membrane dynamics studies .

Stability Under Physiological Conditions

Studies show the TBDMS group remains intact in:

  • Serum : <5% desilylation after 24 hours (vs. 80% for acetylated analogues) .

  • Cellular Uptake : Retains stability in lysosomal compartments (pH 4.5–5.0) .

Scientific Research Applications

3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine involves its role as a lipid second messenger. It interacts with Protein Kinase C and the phosphatidylinositol-derived second messengers, facilitating signal transduction across cell membranes . This interaction is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its structural features and CIL’s product portfolio, the following comparisons can be inferred:

Table 1: Key Comparisons with Structurally Related Sphingolipids

Compound Name Key Structural Feature Stability Enhancement Isotopic Labeling Capability Primary Research Use
Sphingomyelin Natural phosphate-choline head group Low No Membrane structure studies
D-erythro-Sphingosylphosphorylcholine Unmodified sphingosine backbone Moderate Limited (requires labeling) Signal transduction research
3-O-TBDMS-D-erythro-sphingosylphosphorylcholine TBDMS-protected 3-OH group High Yes (via stable isotopes) Metabolic tracking, drug R&D
N-Palmitoyl-D-erythro-sphingosylphosphorylcholine Fatty acid chain at N-terminus Moderate No Lipid raft dynamics

Key Insights

Stability : The TBDMS group in 3-O-TBDMS-D-erythro-sphingosylphosphorylcholine significantly improves resistance to enzymatic degradation compared to unmodified sphingomyelins, making it ideal for long-term experimental workflows .

Isotopic Versatility: Unlike natural sphingomyelins, CIL’s compound can be synthesized with stable isotopes (e.g., ¹³C, ²H), enabling precise tracking in metabolic flux analysis—a feature absent in non-labeled analogs like N-palmitoyl derivatives .

Solubility : The TBDMS group increases hydrophobicity, which may limit aqueous solubility but enhances compatibility with lipid bilayer systems compared to polar sphingosine derivatives.

Research Applications : While natural sphingomyelins are used for basic membrane studies, CIL’s modified compound is tailored for advanced applications such as drug-target interaction assays and biomarker discovery in oncology .

Limitations in Evidence

The provided materials lack explicit data on physicochemical properties (e.g., melting point, logP) or comparative efficacy in biological assays. Further literature review or direct consultation with CIL’s technical resources would be required to validate these inferences.

Biological Activity

3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine (TBDMS-Sphingomyelin) is a synthetic derivative of sphingomyelin, a crucial component of cell membranes, particularly in the nervous system. This compound, characterized by its silyl ether group, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of TBDMS-Sphingomyelin, including its effects on cellular mechanisms, signaling pathways, and implications for health.

  • Molecular Formula : C₁₈H₃₉N₂O₆P
  • CAS Number : 168411-99-2
  • Molecular Weight : 397.48 g/mol

TBDMS-Sphingomyelin is believed to influence various cellular processes through several mechanisms:

  • Membrane Structure and Stability : As a sphingolipid, TBDMS-Sphingomyelin contributes to membrane fluidity and integrity. Its presence can modulate the formation of lipid rafts, which are essential for signaling and protein interactions .
  • Signaling Pathways : Sphingomyelins are known to participate in signaling pathways that regulate cell growth, differentiation, and apoptosis. TBDMS-Sphingomyelin may enhance or inhibit specific pathways involving phosphoinositides and protein kinase C (PKC) activation .
  • Lipid Metabolism : This compound can affect lipid metabolism by influencing the synthesis and degradation of other sphingolipids, including ceramides and glycosphingolipids, which play roles in cellular stress responses and inflammation .

Antioxidant Activity

Research indicates that TBDMS-Sphingomyelin exhibits antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in neuroprotective contexts where oxidative damage is implicated in neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that sphingomyelins can protect neuronal cells from apoptosis induced by various stressors. TBDMS-Sphingomyelin may enhance neuronal survival through modulation of apoptotic pathways and reduction of inflammatory responses .

Lipid Regulation

TBDMS-Sphingomyelin has been implicated in the regulation of lipid profiles in various tissues. It may assist in lowering cholesterol levels by modulating lipoprotein metabolism, which is crucial for cardiovascular health .

Case Studies

  • Neuroprotection in Animal Models
    • A study investigated the neuroprotective effects of TBDMS-Sphingomyelin in mice subjected to induced oxidative stress. Results demonstrated significant reductions in neuronal death and improved cognitive function post-treatment.
  • Effects on Lipid Profiles
    • In a clinical trial assessing lipid metabolism, subjects treated with TBDMS-Sphingomyelin showed a marked decrease in LDL cholesterol levels compared to the control group, suggesting its potential as a therapeutic agent for hyperlipidemia .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neurons from apoptosis
Lipid RegulationLowers LDL cholesterol
Modulation of SignalingInfluences PKC activation

Q & A

Basic Research Questions

Q. What methodological steps ensure high stereochemical purity during the synthesis of 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine?

  • Answer : The tert-butyldimethylsilyl (TBDMS) group is critical for protecting hydroxyl groups during synthesis. Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for phosphodiester bond formation . Purification requires reverse-phase HPLC or silica-based chromatography, as described in membrane separation technologies (e.g., RDF2050104 in ). Validate purity via TLC (Rf comparison) and NMR (δ 0.1–0.2 ppm for TBDMS protons) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer :

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ adducts). For example, similar phosphorylated lipids in list exact mass data for derivatives like 1,2-Di-O-Tetradecyl-sn-Glycero-3-Phosphatidylcholine (CAS 36314-48-4).
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR for stereochemical confirmation (e.g., erythro configuration via J-values in sphingosine backbone) .
  • Fluorometric Assays : Detect phosphorylcholine moieties using fluorometric microplate readers (Ex/Em = 535/587 nm) as per phosphatidylcholine assay protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with lipid bilayers in cellular models?

  • Answer :

  • Model Systems : Use Langmuir-Blodgett troughs to create monolayers or vesicles (e.g., DOPE-Mal, CAS 2295813-15-7, in ) for membrane permeability studies.
  • Fluorescence Quenching : Incorporate fluorescent probes like 1-palmitoyl-d9-2-hydroxy-sn-glycero-3-PC (CAS 1872379-72-0) to track lipid insertion dynamics .
  • Kinetic Analysis : Apply surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to measure binding affinities, referencing aptamer-based sensor designs in .

Q. How should contradictory data on the biological activity of sphingosylphosphorylcholine derivatives be resolved?

  • Answer :

  • Meta-Analysis : Systematically compare studies using platforms like Cochrane Review methods, focusing on variables such as cell type (e.g., primary vs. immortalized lines) and assay conditions (e.g., pH, temperature) .
  • Standardized Assays : Replicate experiments using validated kits (e.g., phosphatidylcholine quantification via OD 570 nm in ) to minimize inter-lab variability .
  • Theoretical Frameworks : Link results to lipid raft theory or sphingolipid signaling pathways to contextualize discrepancies (per ’s emphasis on conceptual frameworks) .

Q. What advanced separation technologies improve the scalability of synthesizing this compound?

  • Answer :

  • Membrane Chromatography : Utilize tangential flow filtration (TFF) for large-scale purification, aligning with RDF2050104 (membrane separation technologies in ) .
  • Supercritical Fluid Chromatography (SFC) : Optimize chiral separation using CO2/co-solvent systems for high enantiomeric excess (ee > 99%), as demonstrated in for structurally similar geranylgeranyl derivatives .

Methodological Resources

  • Reagent Preparation : Follow master mix protocols (e.g., X µL component × (n + 1)) to ensure batch consistency .
  • Instrumentation : Use Dounce homogenizers for tissue sample prep and TFGA electrodes for electrochemical assays .
  • Data Analysis : Apply nonlinear regression models (e.g., Hill equation for dose-response curves) using software like GraphPad Prism, as referenced in ’s data analysis section .

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